2,3,6-Trimethoxyamphetamine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
20513-16-0 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(2,3,6-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4/h5-6,8H,7,13H2,1-4H3 |
InChI Key |
OASZJWLOOFXASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1OC)OC)OC)N |
Origin of Product |
United States |
Positioning 2,3,6 Trimethoxyamphetamine Within the Chemical Landscape of Substituted Amphetamines
2,3,6-Trimethoxyamphetamine is a member of the substituted amphetamine class of chemical compounds. wikipedia.org Structurally, it is an organic compound featuring a phenyl ring substituted with three methoxy (B1213986) groups (-OCH₃) at the 2, 3, and 6 positions, and an amphetamine core. The amphetamine core itself is a phenethylamine (B48288) structure with a methyl group at the alpha carbon of the ethyl side chain. wikipedia.org
The defining characteristic of 2,3,6-TMA is its nature as a positional isomer. wikipedia.org It shares the same chemical formula, C₁₂H₁₉NO₃, and molecular mass with five other trimethoxyamphetamine isomers. wikipedia.org The sole structural difference between these six compounds is the placement of the three methoxy groups on the aromatic ring. This family of isomers includes:
2,3,4-Trimethoxyamphetamine (TMA-3)
2,3,5-Trimethoxyamphetamine (TMA-4)
this compound (TMA-5)
2,4,5-Trimethoxyamphetamine (TMA-2)
2,4,6-Trimethoxyamphetamine (TMA-6)
3,4,5-Trimethoxyamphetamine (TMA)
The substitution pattern of the methoxy groups is the primary determinant of the compound's physicochemical properties. The specific arrangement in 2,3,6-TMA influences factors such as polarity, steric hindrance, and electronic effects, which in turn dictate its chemical behavior and interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Formal Name | 2,3,6-trimethoxy-α-methyl-benzeneethanamine |
| CAS Number | 5556-75-2 |
Historical Developments in the Research of Trimethoxyamphetamine Isomers
The scientific investigation of trimethoxyamphetamines is largely rooted in the mid-20th century, with significant contributions from pioneering chemist Alexander T. Shulgin. purdue.eduucl.ac.uk The initial synthesis of a trimethoxyamphetamine, specifically the 3,4,5-isomer (TMA), was reported by Hey in 1947. wikipedia.org However, it was Shulgin's systematic work in the 1960s that fully elucidated the entire family of six TMA isomers. purdue.eduucl.ac.uk
In a seminal 1966 paper published in the Journal of Medicinal Chemistry, Shulgin detailed the synthesis of the two previously undocumented isomers, 2,3,5-TMA and 2,3,6-TMA, thereby completing the series. mdma.ch This work provided the first comprehensive overview of the synthetic routes and basic chemical properties of all six compounds. Shulgin's research was notable for its meticulous documentation of the synthetic procedures for each isomer, often starting from the corresponding trimethoxybenzaldehydes. mdma.ch
Further details on the synthesis and properties of these compounds were later compiled in the book PiHKAL: A Chemical Love Story, co-authored by Alexander and Ann Shulgin and published in 1991. psychonautwiki.orgwikipedia.org This text has become a significant reference in the field, providing detailed synthetic notes and physical data for a vast number of phenethylamines, including the complete TMA series. psychonautwiki.orgwikipedia.org
Significance of Positional Isomerism in Amphetamine Research
Established Synthetic Pathways for Trimethoxyamphetamine Isomers
The synthesis of trimethoxyamphetamine isomers, including this compound, typically originates from a correspondingly substituted benzaldehyde (B42025) or a related phenylpropene derivative. Two prominent methods in the synthesis of amphetamines are multi-step organic synthesis, often involving a nitrostyrene (B7858105) intermediate, and reductive amination of a corresponding phenyl-2-propanone.
Multi-Step Organic Synthesis Protocols
A common and well-documented route for the synthesis of substituted amphetamines proceeds through a nitrostyrene intermediate. This pathway generally involves the following key steps:
Condensation: The synthesis often commences with the condensation of a substituted benzaldehyde with nitroethane. In the case of this compound, the required precursor would be 2,3,6-trimethoxybenzaldehyde. This reaction, a Henry condensation, is typically catalyzed by a base, such as ammonium (B1175870) acetate (B1210297) or an alkylamine, and results in the formation of a substituted nitrostyrene, in this instance, 1-(2,3,6-trimethoxyphenyl)-2-nitropropene. scribd.com
Reduction: The subsequent and final step is the reduction of the nitro group and the alkene double bond of the nitrostyrene intermediate. This reduction is a critical step and can be achieved using various reducing agents. A powerful reducing agent such as lithium aluminum hydride (LAH) is commonly employed for this transformation, which converts the nitrostyrene directly to the corresponding amine, yielding this compound. scribd.comwikipedia.org Other reducing agents that have been utilized for the reduction of nitrostyrenes in amphetamine synthesis include sodium borohydride, aluminum amalgam, and catalytic hydrogenation with agents like Raney nickel or palladium. wikipedia.org
A notable aspect of the synthesis of 1-(2,3,6-trimethoxyphenyl)-2-nitropropene is that its precursor, 2,3,6-trimethoxybenzaldehyde, can be a significant byproduct during the nitration of 2,3,6-trimethoxyphenylpropene. scribd.com
Reductive Amination Methodologies in Amphetamine Synthesis
Reductive amination, also known as reductive alkylation, offers an alternative and widely used approach for the synthesis of amines, including amphetamines. wikipedia.org This method typically involves the reaction of a ketone or an aldehyde with an amine in the presence of a reducing agent.
For the synthesis of trimethoxyamphetamines, this would involve the corresponding trimethoxyphenyl-2-propanone. For this compound, the key intermediate would be 1-(2,3,6-trimethoxyphenyl)propan-2-one. This ketone can be reacted with ammonia (B1221849) in the presence of a reducing agent to form the primary amine.
The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the final amine product. Common reducing agents for this one-pot reaction include sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), and catalytic hydrogenation. wikipedia.org The Leuckart reaction is a specific variation of reductive amination that utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of formamide (B127407) or ammonium formate). mdpi.comresearchgate.net This method is historically significant in amphetamine synthesis.
Comparative Synthesis Yields and Efficiency for Isomeric Forms
The table below presents a compilation of reported yields for the synthesis of the six trimethoxyamphetamine isomers, primarily focusing on the nitrostyrene route. It is important to note that these yields can be influenced by reaction conditions and scale.
| Isomer | Precursor Benzaldehyde | Intermediate Nitropropene | Final Amphetamine Product | Overall Yield (from Benzaldehyde) |
|---|---|---|---|---|
| TMA (3,4,5-) | 3,4,5-Trimethoxybenzaldehyde | 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene | 3,4,5-Trimethoxyamphetamine | Data not specified |
| TMA-2 (2,4,5-) | 2,4,5-Trimethoxybenzaldehyde | 1-(2,4,5-Trimethoxyphenyl)-2-nitropropene | 2,4,5-Trimethoxyamphetamine | ~50% |
| TMA-3 (2,3,4-) | 2,3,4-Trimethoxybenzaldehyde | 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene | 2,3,4-Trimethoxyamphetamine | Data not specified |
| TMA-4 (2,3,5-) | 2,3,5-Trimethoxybenzaldehyde | 1-(2,3,5-Trimethoxyphenyl)-2-nitropropene | 2,3,5-Trimethoxyamphetamine | Data not specified |
| TMA-5 (2,3,6-) | 2,3,6-Trimethoxybenzaldehyde | 1-(2,3,6-Trimethoxyphenyl)-2-nitropropene | This compound | Data not specified |
| TMA-6 (2,4,6-) | 2,4,6-Trimethoxybenzaldehyde | 1-(2,4,6-Trimethoxyphenyl)-2-nitropropene | 2,4,6-Trimethoxyamphetamine | Data not specified |
Metabolic Transformations of 2,3,6 Trimethoxyamphetamine in Vitro and Preclinical Models
Elucidation of Phase I Biotransformation Pathways
Phase I metabolism introduces or exposes functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. For 2,3,6-TMA, the key Phase I pathways are expected to be oxidative deamination and O-demethylation.
A principal metabolic route for amphetamines is oxidative deamination of the amino group. wikipedia.orgwikipedia.org This process, catalyzed by monoamine oxidases and other amine oxidases, would convert 2,3,6-TMA into its corresponding phenylacetone (B166967) ketone. wikipedia.org This ketone intermediate can then undergo further reduction to the corresponding alcohol. Studies on the related isomer, 2,4,5-TMA, in rats have confirmed the presence of metabolites formed through oxidative deamination to the corresponding ketone, which was then reduced to an alcohol. nih.gov
Another significant Phase I pathway is the O-demethylation of one or more of the three methoxy (B1213986) groups attached to the phenyl ring. This reaction creates hydroxylated metabolites. For 2,3,6-TMA, this could result in three different mono-demethylated isomers and subsequent di- and tri-demethylated products. In studies with 2,4,5-TMA, O-demethylation, sometimes followed by oxidative deamination, and O,O-bis-demethylation were identified as metabolic steps. nih.gov Hydroxylation of the phenyl ring is another potential, though generally less prominent, pathway for aromatic compounds.
Table 1: Predicted Phase I Metabolites of 2,3,6-Trimethoxyamphetamine
| Metabolic Reaction | Predicted Metabolite | General Pathway |
| Oxidative Deamination | 2-(2,3,6-trimethoxyphenyl)propan-2-one | Ketone Formation |
| Reduction | 2-(2,3,6-trimethoxyphenyl)propan-2-ol | Alcohol Formation |
| O-Demethylation (at C2) | 2-hydroxy-3,6-dimethoxyamphetamine | Phenolic Metabolite |
| O-Demethylation (at C3) | 3-hydroxy-2,6-dimethoxyamphetamine | Phenolic Metabolite |
| O-Demethylation (at C6) | 6-hydroxy-2,3-dimethoxyamphetamine | Phenolic Metabolite |
| O,O-Bis-Demethylation | Various dihydroxy-methoxyamphetamine isomers | Dihydroxy Metabolites |
Characterization of Phase II Conjugation Pathways (e.g., Glucuronide and Sulfate (B86663) Formation)
The hydroxylated metabolites formed during Phase I are substrates for Phase II conjugation reactions. ontosight.ai In this phase, endogenous polar molecules are attached to the functional groups of the metabolites, which significantly increases their water solubility and facilitates their elimination via urine or bile. The most common conjugation reactions for phenolic and alcoholic metabolites are glucuronidation and sulfation. ontosight.aiwikipedia.org
In the case of 2,3,6-TMA metabolites, the newly formed hydroxyl groups would be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs). Research on 2,4,5-TMA has shown that all metabolites containing hydroxy groups are partially excreted as glucuronide and/or sulfate conjugates. nih.gov Similar conjugation patterns are anticipated for the hydroxylated metabolites of 2,3,6-TMA.
Table 2: Predicted Phase II Conjugates of this compound Metabolites
| Phase I Metabolite | Conjugation Reaction | Predicted Phase II Product |
| Hydroxylated Metabolites | Glucuronidation | O-glucuronide conjugates |
| Hydroxylated Metabolites | Sulfation | O-sulfate conjugates |
In Vitro Metabolic Models for Enzyme Identification
To identify the specific enzymes responsible for the metabolism of a compound, various in vitro models are employed. These models allow for the study of metabolic pathways in a controlled environment.
Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum from human hepatocytes and are a rich source of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov They are a standard tool in drug metabolism studies to investigate the formation of oxidative metabolites. The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, making it suitable for studying both Phase I and some Phase II reactions. wikipedia.org The incubation of 2,3,6-TMA with HLM or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYPs) would allow for the identification of its primary metabolites.
The metabolism of many amphetamine-like psychostimulants is predominantly mediated by the polymorphic cytochrome P450 isozyme CYP2D6. nih.gov While direct data for 2,3,6-TMA is not available, studies on other trimethoxyamphetamine isomers, such as 2,4,6-TMA, show interaction with CYP2D6. nih.gov Therefore, it is highly probable that CYP2D6 plays a significant role in the O-demethylation of 2,3,6-TMA. To confirm this, recombinant human CYP enzymes expressed in systems like insect cells can be used. By incubating 2,3,6-TMA individually with a panel of recombinant CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), the specific enzyme(s) responsible for its metabolism can be pinpointed. Given the known involvement of CYP2D6 in the metabolism of structurally similar compounds, it would be a primary candidate for investigation. nih.govnih.gov
Microbial and Fungal Biotransformation Studies
The use of microorganisms, including fungi and bacteria, is a well-established method for studying and predicting the metabolism of drugs and other xenobiotics in mammalian systems. medcraveonline.comresearchgate.net This approach, often termed "microbial biotechnology," can generate significant quantities of metabolites for further analysis and can reveal diverse metabolic pathways. medcraveonline.com
Specific studies on the biotransformation of this compound by microbial or fungal cultures were not found in the reviewed literature. However, research on closely related trimethoxyamphetamine analogues provides insight into potential metabolic reactions. In a study utilizing the filamentous fungus Cunninghamella echinulata, a model organism known for its ability to metabolize xenobiotics, several trimethoxyamphetamine analogues were investigated. The findings indicated that 2,4,5-Trimethoxyamphetamine was only poorly metabolized by the fungal strains C. echinulata ATCC 9244 and C. echinulata var. elegans ATCC 9245. nih.gov In contrast, other analogues underwent more extensive biotransformation; for instance, 2,5-Dimethoxy-4-(n)-propoxyamphetamine was primarily metabolized through N-acetylation and O-dealkylation. nih.gov
Fungal biotransformation can produce a variety of metabolites through reactions like hydroxylation and demethylation, often yielding more polar compounds that are more easily excreted. frontiersin.orgresearchgate.net These microbial systems can serve as valuable in vitro models to predict the Phase I and Phase II metabolic reactions that may occur in animals.
Comparative Metabolic Studies in Preclinical Animal Models
Preclinical animal models are essential for characterizing the metabolism and disposition of novel compounds. While direct metabolic studies on this compound are scarce, research on its isomers and other phenethylamines highlights the common metabolic pathways and the significant interspecies differences that can arise.
Pharmacokinetic Profiling in Rodent Systems
Pharmacokinetic studies in rodent models, such as rats, are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. Although a complete pharmacokinetic profile for this compound in rodents is not available, the metabolism of the related designer drug 2,4,5-Trimethoxyamphetamine (TMA-2) has been detailed in rats. nih.gov
Following administration to Wistar rats, the urine was analyzed to identify metabolites. The metabolic pathways for TMA-2 were found to involve:
Oxidative deamination: The primary amine group is removed, leading to the formation of the corresponding ketone. This ketone can then be reduced to the corresponding alcohol. nih.gov
O-demethylation: Removal of one of the methoxy groups from the aromatic ring, which can be followed by oxidative deamination. nih.gov
O,O-bis-demethylation: Removal of two methoxy groups. nih.gov
Conjugation: The resulting hydroxylated metabolites were found to be excreted in the urine partly as glucuronide and/or sulfate conjugates. nih.gov
These findings suggest that this compound would likely undergo similar metabolic processes in rodents, primarily involving modification of the amphetamine side chain and demethylation of the methoxy groups on the phenyl ring.
Table 1: Metabolic Pathways of 2,4,5-Trimethoxyamphetamine in Rats
| Metabolic Reaction | Resulting Metabolite Type |
|---|---|
| Oxidative Deamination | Ketone |
| Reduction of Ketone | Alcohol |
| Single O-Demethylation | Hydroxylated TMA-2 |
| Double O,O-Bis-Demethylation | Dihydroxylated TMA-2 |
| Conjugation | Glucuronides and/or Sulfates |
Data sourced from studies on the 2,4,5-TMA isomer. nih.gov
Interspecies Variations in Metabolic Enzymes and Metabolite Excretion
Significant variations in drug metabolism can occur between different species due to differences in the expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.govnih.gov For amphetamine-like compounds, CYP2D6 is a key enzyme in human metabolism, but its equivalents in other species can have different substrate specificities and activities. nih.gov
Studies on other substituted amphetamines illustrate these interspecies differences vividly. For example, the metabolism of 4-methoxyamphetamine shows marked variation between guinea pigs and rats. nih.gov
In the guinea pig , metabolism occurs almost exclusively via O-demethylation to form 4-hydroxyamphetamine, which is then extensively conjugated before excretion. nih.gov
In the rat , the metabolism is more complex, involving both O-demethylation (to 4-hydroxyamphetamine) and side-chain oxidation, producing 1-(4'-methoxyphenyl)propan-2-one oxime. nih.gov
These differences highlight that the metabolic profile of a compound in one animal model, such as the rat, cannot be directly extrapolated to other species without further investigation. nih.govnih.gov It is plausible that the metabolism of this compound would also show significant quantitative and qualitative differences between various preclinical animal models, depending on the relative activities of their O-demethylating and side-chain-oxidizing enzymes.
Table 2: Comparative Metabolism of 4-Methoxyamphetamine in Different Species
| Species | Primary Metabolic Pathway(s) | Major Urinary Metabolites |
|---|---|---|
| Guinea Pig | O-demethylation, Conjugation | 4-hydroxyamphetamine (free and conjugated) |
| Rat | O-demethylation, Side-chain oxidation, Conjugation | 4-hydroxyamphetamine (free and conjugated), 1-(4'-methoxyphenyl)propan-2-one oxime |
This table illustrates interspecies metabolic differences using 4-methoxyamphetamine as an example. nih.gov
Broader Academic and Research Implications
Development of Analytical Reference Standards for Research
The emergence of novel psychoactive substances (NPS) on the illicit drug market presents a significant challenge for forensic and toxicological laboratories. nih.govlgcstandards.com To accurately identify these substances in seized materials and biological samples, laboratories require well-characterized and certified reference materials. nih.govresearchgate.net 2,3,6-Trimethoxyamphetamine is available as an analytical reference standard, categorized as an amphetamine, for research and forensic applications. caymanchem.com
The availability of these standards is crucial for the reliable identification and quantification of NPS. nih.gov The process of creating these reference materials is complex, often involving de novo synthesis, purification, and extensive characterization to confirm the chemical structure and purity. nih.govpurisys.com For the trimethoxyamphetamine (TMA) isomers, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are essential to differentiate between the six positional isomers. caymanchem.com The development of standardized naming conventions for NPS, including compounds like 2,3,6-TMA, is also a critical endeavor to ensure clear communication and data sharing among researchers and forensic scientists. cfsre.org
Table 1: Analytical Data for this compound Hydrochloride Reference Standard
| Property | Value |
|---|---|
| Formal Name | 2,3,6-trimethoxy-α-methyl-benzeneethanamine, monohydrochloride |
| CAS Number | 5556-75-2 |
| Molecular Formula | C₁₂H₁₉NO₃ • HCl |
| Formula Weight | 261.7 g/mol |
| Purity | ≥98% |
Data sourced from Cayman Chemical. caymanchem.com
Contribution to the Pharmacological Understanding of Novel Psychoactive Substances
The trimethoxyamphetamines are a family of psychedelic hallucinogens that are structural analogs of mescaline. bionity.com While they are substituted amphetamines, their primary pharmacological effects are psychedelic rather than stimulant. bionity.com The study of compounds like 2,3,6-TMA contributes to a deeper understanding of the structure-activity relationships of psychedelic drugs.
2,3,6-TMA, also known as TMA-5, is recognized for its hallucinogenic properties. caymanchem.com Its effects are believed to be mediated through its action as a serotonin (B10506) receptor agonist, specifically targeting the 5-HT₂A receptor subtype. ontosight.ai This is a common mechanism of action for many classic psychedelics. ontosight.ai The position of the methoxy (B1213986) groups on the phenyl ring significantly influences the potency and pharmacological profile of the TMA isomers. For instance, TMA-2 (2,4,5-trimethoxyamphetamine) is considerably more potent than TMA (3,4,5-trimethoxyamphetamine). bionity.comwikipedia.org In contrast, another isomer, TMA-6 (2,4,6-trimethoxyamphetamine), is a potent monoamine oxidase A (MAO-A) inhibitor, a property not shared by TMA and TMA-2. wikipedia.org Research into the specific receptor binding affinities and functional activities of 2,3,6-TMA is essential to fully characterize its pharmacological profile and understand how the 2,3,6-substitution pattern dictates its interaction with neuronal targets.
Computational Chemistry and QSAR Modeling for Amphetamine Derivatives
Quantitative structure-activity relationship (QSAR) modeling and computational chemistry are powerful tools for understanding how the chemical structure of a compound relates to its biological activity. researchgate.netresearchgate.net These methods are particularly valuable in the study of amphetamine derivatives, where small structural modifications can lead to significant changes in pharmacological effects. nih.gov
For substituted amphetamines and related compounds like cathinones, QSAR studies have demonstrated that factors such as the size and electronic properties of substituents on the phenyl ring are key determinants of a compound's selectivity for dopamine (B1211576) versus serotonin transporters. researchgate.netnih.gov For example, in a series of para-substituted methcathinone (B1676376) analogs, the steric bulk of the substituent was found to be a crucial factor influencing whether the compound acted primarily as a dopamine or serotonin releasing agent. nih.gov
While specific QSAR studies on 2,3,6-TMA are not widely published, the principles derived from studies of other amphetamine and phenethylamine (B48288) derivatives can be applied. Computational modeling could be used to predict the binding affinity of 2,3,6-TMA at various receptors and transporters, providing insights into its likely mechanism of action. By comparing the computational predictions for 2,3,6-TMA with those of its better-characterized isomers, researchers can develop hypotheses about how the unique arrangement of its three methoxy groups influences its pharmacological profile. These computational approaches can help guide future in vitro and in vivo studies.
Methodological Advancements in Neuropharmacological Research Tools
Amphetamine derivatives have long been used as tools in neuropharmacological research to probe the function of monoaminergic systems. nih.govnih.gov They can be used to study the processes of neurotransmitter release, reuptake, and receptor binding. nih.gov The diverse pharmacological profiles of the various trimethoxyamphetamine isomers suggest their potential utility as specialized research tools.
For example, the potent MAO-A inhibition of TMA-6 (2,4,6-trimethoxyamphetamine) makes it a useful tool for studying the role of this enzyme in the metabolism of neurotransmitters and xenobiotics. wikipedia.org Compounds with high affinity and selectivity for specific serotonin receptor subtypes can be radiolabeled and used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies to map the distribution of these receptors in the brain. nih.gov
While 2,3,6-TMA itself has not been extensively developed as a research tool, its status as a serotonin receptor agonist suggests potential applications. ontosight.ai Further characterization of its binding profile could reveal a unique selectivity for a particular receptor or transporter, making it a valuable probe for studying that specific target. The synthesis of derivatives of 2,3,6-TMA could also lead to the development of new pharmacological tools with tailored properties for neuropharmacological research. routledge.comappleacademicpress.com The ongoing investigation of novel psychoactive substances like 2,3,6-TMA not only enhances our understanding of their own properties but also expands the toolkit available to neuroscientists for exploring the complexities of the brain.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying 2,3,6-Trimethoxyamphetamine in forensic or research samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method, with retention time (4.69–4.70 min) and mass spectral data serving as key identifiers. Cross-referencing against certified reference standards (e.g., CAS 5556-75-2) ensures accuracy. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) can further confirm molecular weight and fragmentation patterns .
Q. What storage conditions are optimal for maintaining this compound stability?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight containers to prevent degradation. Stability studies indicate integrity for ≥5 years under these conditions. Avoid repeated freeze-thaw cycles and exposure to light or moisture .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Follow general chemical safety protocols: use personal protective equipment (gloves, lab coats), work in a fume hood, and avoid inhalation or skin contact. While no specific acute toxicity data are available, treat it as a hazardous compound due to its psychoactive properties .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the pharmacological effects of this compound?
- Methodological Answer : Adopt Shulgin’s protocol for psychoactive compounds:
- Conduct dose-response studies in validated animal models (e.g., rodent behavioral assays for hallucinogenic effects).
- Pair in vitro receptor-binding assays (e.g., serotonin 5-HT₂A affinity) with in vivo observations.
- Use double-blind, placebo-controlled designs to minimize bias .
Q. How can positional isomers of Trimethoxyamphetamine (e.g., TMA-2, TMA-6) be differentiated analytically?
- Methodological Answer : Combine orthogonal techniques:
- GC/Infrared Spectroscopy (GC/IR) : Resolve structural differences via methoxy group vibrations (e.g., 2,3,6- vs. 2,4,5-substitution).
- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton splitting patterns (e.g., para- vs. ortho-methoxy environments).
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase polarity to separate isomers with near-identical masses .
Q. How should researchers address contradictions in reported potency or metabolic data for this compound?
- Methodological Answer :
- Replicate studies : Verify findings across independent labs using standardized reference materials.
- Isomer Purity Analysis : Confirm sample integrity via GC-MS or LC-QTOF-MS to rule out contamination by other trimethoxyamphetamines.
- Cross-Species Validation : Compare metabolic pathways in human hepatocyte models vs. rodent in vivo systems to identify species-specific discrepancies .
Methodological Notes for Data Interpretation
- Spectral Data Interpretation : Use libraries such as NIST or Cayman Chemical’s reference spectra for GC-MS alignment. Note that electron ionization (EI) spectra of trimethoxyamphetamines often show base peaks at m/z 44 (CH₂NH₂⁺) and 135 (trimethoxyphenyl fragment) .
- Regulatory Compliance : In the U.S., this compound may fall under Schedule I controls; ensure institutional approvals for handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
